molecular formula C29H29ClN4O4 B11432006 N-(2-chlorobenzyl)-4-[2,4-dioxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(2-chlorobenzyl)-4-[2,4-dioxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11432006
M. Wt: 533.0 g/mol
InChI Key: SEWMWYQOSOLXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydroquinazolinyl group, and a butanamide group

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzyl compound with a suitable reagent to introduce the chlorophenyl group.

    Synthesis of the tetrahydroquinazolinyl intermediate: This involves the cyclization of appropriate precursors to form the tetrahydroquinazolinyl ring.

    Coupling of intermediates: The chlorophenyl and tetrahydroquinazolinyl intermediates are then coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-4-(2,4-DIOXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE can be compared with similar compounds such as:

    Piperine: An alkaloid from black pepper with anticancer properties.

    Tylosin Derivatives: Compounds with antimicrobial activity against Staphylococcus aureus.

    Nintedanib: A compound with a proven mechanism of action in inhibiting fibroblast proliferation.

Properties

Molecular Formula

C29H29ClN4O4

Molecular Weight

533.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]butanamide

InChI

InChI=1S/C29H29ClN4O4/c30-24-13-6-4-11-22(24)19-32-26(35)15-8-18-33-28(37)23-12-5-7-14-25(23)34(29(33)38)20-27(36)31-17-16-21-9-2-1-3-10-21/h1-7,9-14H,8,15-20H2,(H,31,36)(H,32,35)

InChI Key

SEWMWYQOSOLXTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.